molecular formula C16H12N4O B056666 1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole CAS No. 1080025-88-2

1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole

Cat. No. B056666
M. Wt: 276.29 g/mol
InChI Key: UPLQVGQBBPIDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole is a compound that is part of a broader class of chemical compounds involving indole and benzotriazole structures. These compounds have been studied for various synthetic applications and potential biological activities.

Synthesis Analysis

Efficient synthesis of compounds related to 1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole, such as substituted carbazoles and cyclopent[b]indoles, can be achieved from related indole derivatives. For instance, 1-Methyl-3-(benzotriazol-1-ylmethyl)indole undergoes lithiation and addition reactions, followed by intramolecular cyclization to yield a range of substituted carbazoles and cyclopent[b]indoles (Katritzky, Zhang, Xie, & Ghiviriga, 1996).

Molecular Structure Analysis

The molecular structure of related compounds, like benzotriazoles, reveals interesting aspects, such as the generation of 1,3-diradicals upon irradiation, leading to cycloaddition reactions that form indoles and dihydropyrrolo[3,4-b]indoles, as established through spectroscopic methods and X-ray crystallography (Al-Jalal et al., 2014).

Chemical Reactions and Properties

Benzotriazole derivatives exhibit varied chemical reactions, including gas-phase pyrolysis leading to indole derivatives (Dib et al., 2017). The reactivity and formation of various derivatives demonstrate the chemical versatility of compounds within this class.

Physical Properties Analysis

Studies on compounds like ethyl 2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl-2-cyanoacetate provide insights into the physical properties of such compounds, characterized by spectroscopic techniques like NMR and mass spectroscopy, confirming their structural details (Nassiri & Milani, 2020).

Chemical Properties Analysis

The chemical properties of benzotriazole derivatives are highlighted by their reactions with various reagents, leading to the formation of different derivatives. For instance, the reaction of benzotriazole with diethyl ethoxymethylenemalonate exhibits both ethylation and Michael addition, indicative of the compound's reactivity and utility in synthesis (Sanna et al., 1997).

Scientific Research Applications

Indole Synthesis and Applications

Indole and its derivatives, including compounds related to "1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole," play a crucial role in organic synthesis. Indoles are foundational in creating a vast array of bioactive molecules, highlighting their importance in drug discovery and synthetic chemistry. A review by Taber and Tirunahari (2011) provides a comprehensive classification of indole synthesis methods, underscoring the versatility and significance of indoles in medicinal chemistry and synthetic strategies (Taber & Tirunahari, 2011).

Benzotriazole and Its Derivatives in Corrosion Inhibition

Benzotriazole and its derivatives, including "1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole," are known for their applications in corrosion inhibition, particularly for metals like copper and steel. Kuznetsov (2020) discusses the multifunctional nature of benzotriazoles as corrosion inhibitors, highlighting their efficacy in protecting metals in various corrosive environments. This application is crucial for materials science and engineering, offering insights into the protective capabilities of benzotriazole derivatives (Kuznetsov, 2020).

Medicinal Chemistry and Biological Activities

The incorporation of indole and benzotriazole moieties in "1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole" suggests potential in medicinal chemistry, given the biological activities associated with these groups. Indoles and benzothiazoles are prominent scaffolds in drug design, known for their antimicrobial, anticancer, and anti-inflammatory properties. Research by Law and Yeong (2022) reviews the therapeutic potentials of benzothiazole derivatives, indicating the relevance of these compounds in developing new treatments for various diseases, including cancer (Law & Yeong, 2022).

properties

IUPAC Name

1-(benzotriazol-1-yl)-2-(1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c21-16(20-15-8-4-3-7-14(15)18-19-20)9-11-10-17-13-6-2-1-5-12(11)13/h1-8,10,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLQVGQBBPIDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)N3C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(1H-indol-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.